

An In-depth Technical Guide to MES Hydrate

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Compound of Interest

Compound Name: MES hydrate

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This guide provides a comprehensive overview of 2-(N-morpholino)ethanesulfonic acid, commonly known as **MES hydrate**. It details its chemical properties, pKa value, and applications, with a focus on its use as a biological buffer.

Core Concepts: Understanding MES Hydrate

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer developed by Dr. Norman Good and his colleagues in the 1960s.^[1] It is widely utilized in biochemistry, molecular biology, and cell culture experiments.^[2] As one of the "Good's buffers," MES is valued for its minimal interference in biological systems, high water solubility, and membrane impermeability.^{[3][4]} Its chemical structure features a morpholine ring and an ethanesulfonic acid group, which gives it its buffering capabilities.^[1] **MES hydrate** is the hydrated form of this compound.

The primary function of MES is to maintain a stable pH environment.^[3] It is particularly effective in a pH range of 5.5 to 6.7.^[4] Key characteristics include low UV absorptivity, stability across a wide pH range, and minimal binding of metal ions, making it a reliable component in various experimental settings.^{[4][5]} It is often used as a substitute for potentially toxic buffers like cacodylate.^{[4][6]}

Data Presentation: Physicochemical Properties

The quantitative data for MES and **MES hydrate** are summarized below for easy reference.

Property	Value	Reference(s)
pKa	6.15 (at 20-25°C)	[1][3][7]
Useful pH Buffering Range	5.5 – 6.7	[3][4][8]
Molecular Formula	C ₆ H ₁₃ NO ₄ S	[1]
Molecular Weight	195.24 g/mol (anhydrous basis)	[3][8]
CAS Number (Free Acid)	4432-31-9	[1][3]
CAS Number (Hydrate)	1266615-59-1	[1][8]
Water Solubility	High	[1][4]

Note: The pKa value of MES is dependent on both temperature and buffer concentration.[1][5][9]

Experimental Protocols: pKa Determination

The pKa value of a buffer like MES is most accurately determined using potentiometric titration. This method involves monitoring the pH of the buffer solution as a titrant (a strong base, such as NaOH) is added incrementally.

Objective: To experimentally determine the pKa of MES buffer.

Materials:

- MES free acid powder
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized, CO₂-free water
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar

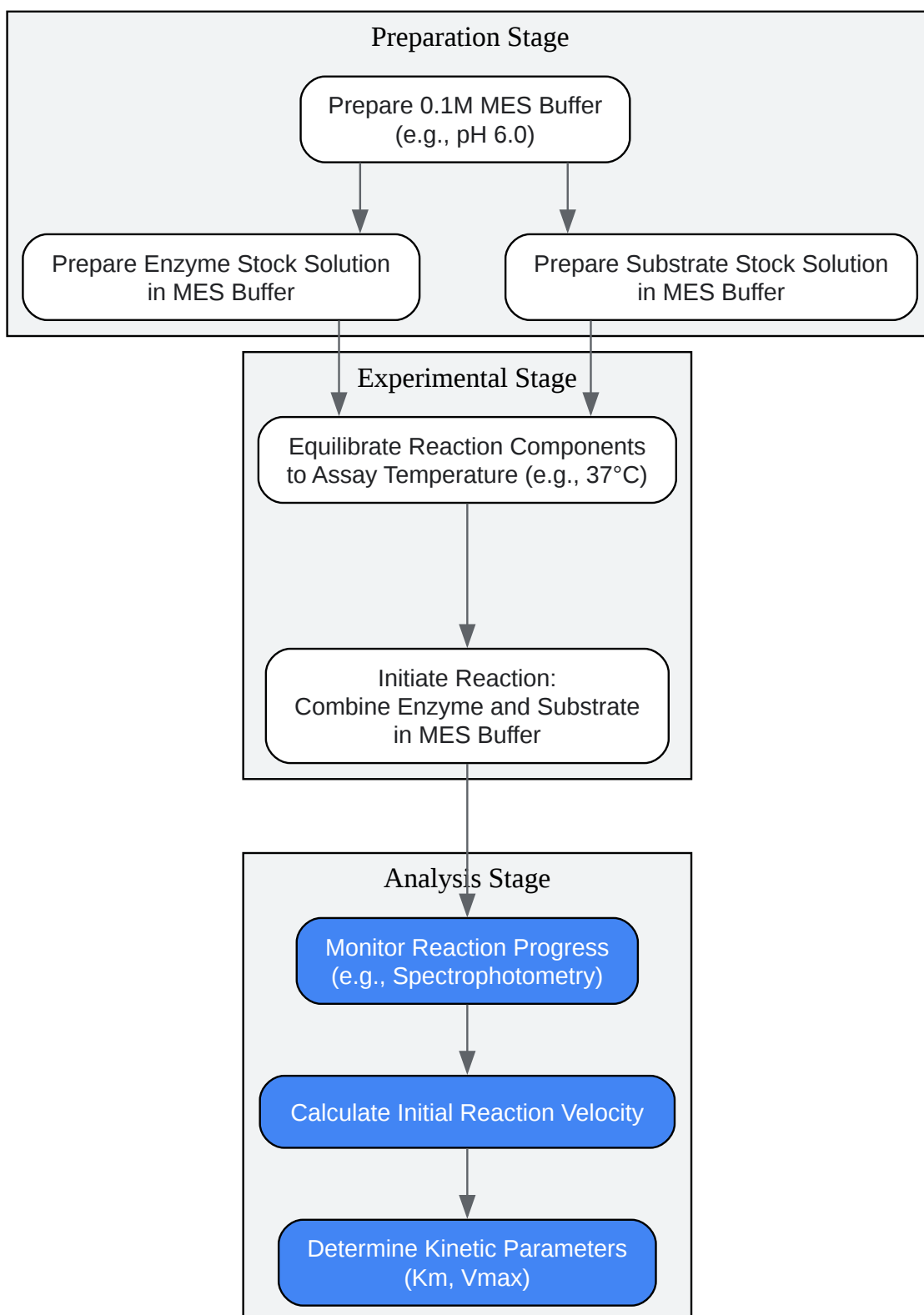
- Burette
- Beaker

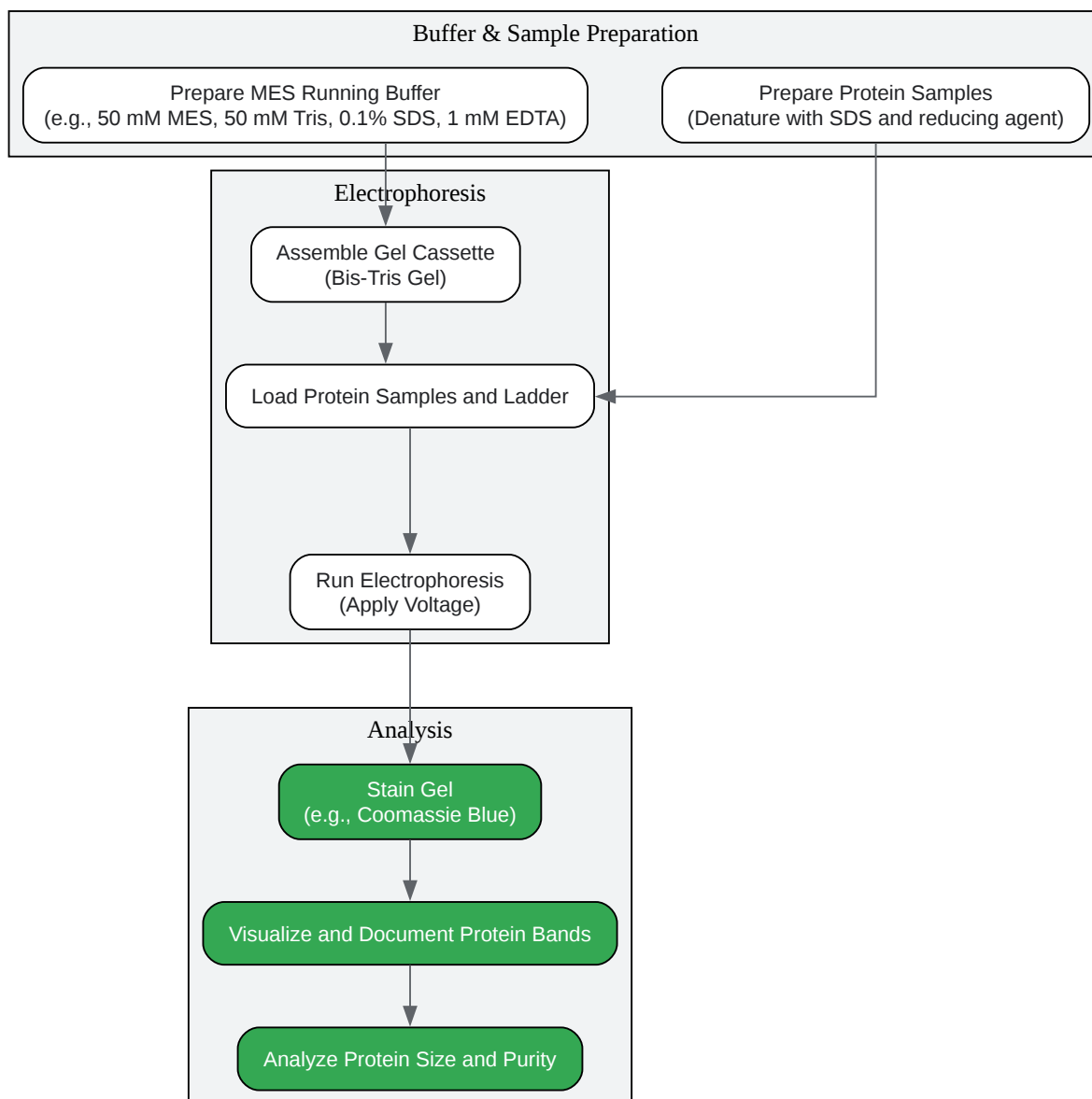
Methodology:

- Preparation of MES Solution: Accurately weigh a known amount of MES free acid and dissolve it in a specific volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
- Titration Setup: Place the beaker containing the MES solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
- Initial pH Measurement: Record the initial pH of the MES solution before adding any NaOH.
- Titration Process: Begin adding the NaOH titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
- Data Collection: Continue the titration past the expected equivalence point, recording data points frequently, especially in the region where the pH changes most rapidly.
- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
 - The pKa is the pH at the half-equivalence point, which is the point where half of the MES acid has been neutralized by the NaOH.
 - This half-equivalence point can be identified as the center of the flattest region (the buffer region) of the titration curve.^[10] Mathematically, it is the pH at which the volume of added titrant is half of the volume required to reach the equivalence point (the steepest point of the curve).

Mandatory Visualization: Experimental Workflows

MES buffer is integral to many experimental workflows, including enzyme kinetics studies, where maintaining a stable pH is critical for accurate activity measurement.





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